molecular formula C19H19ClN2O2 B4501456 {[5-(3-chloro-4-methylphenyl)furan-2-yl]methyl}[2-(pyridin-2-yloxy)ethyl]amine

{[5-(3-chloro-4-methylphenyl)furan-2-yl]methyl}[2-(pyridin-2-yloxy)ethyl]amine

Cat. No.: B4501456
M. Wt: 342.8 g/mol
InChI Key: YLCILEYUXUDGHR-UHFFFAOYSA-N
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Description

{[5-(3-chloro-4-methylphenyl)furan-2-yl]methyl}[2-(pyridin-2-yloxy)ethyl]amine is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly for the development of novel therapeutic agents. This molecule features a distinct structure combining a furan ring linked to a 3-chloro-4-methylphenyl group and an ethylamine bridge connected to a pyridinyloxy moiety . Compounds with similar structural features, such as the 5-(3-chloro-4-methyl-phenyl)-furan-2-ylmethyl group, are recognized as valuable building blocks in organic synthesis and drug discovery . The integration of a pyridine ring, a common pharmacophore in many approved drugs, suggests potential for interaction with various biological targets . Research into analogous molecules indicates that such compounds are frequently explored for their bioactive properties . The structural architecture of this amine suggests it may be investigated for its potential as a kinase inhibitor or for its affinity to various enzymes and receptors, given that similar nicotinonitrile and heterocyclic compounds are known to possess a range of biological activities . It is supplied as a high-purity material for research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[[5-(3-chloro-4-methylphenyl)furan-2-yl]methyl]-2-pyridin-2-yloxyethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O2/c1-14-5-6-15(12-17(14)20)18-8-7-16(24-18)13-21-10-11-23-19-4-2-3-9-22-19/h2-9,12,21H,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLCILEYUXUDGHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(O2)CNCCOC3=CC=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “{[5-(3-chloro-4-methylphenyl)furan-2-yl]methyl}[2-(pyridin-2-yloxy)ethyl]amine” typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Chlorination and Methylation: The phenyl group is chlorinated and methylated using reagents such as chlorine gas and methyl iodide.

    Coupling Reactions: The furan ring is then coupled with the chlorinated phenyl group using palladium-catalyzed cross-coupling reactions.

    Attachment of the Pyridine Ring: The pyridine ring is introduced through nucleophilic substitution reactions, often using pyridine derivatives and appropriate leaving groups.

    Final Assembly: The final step involves the coupling of the furan-phenyl intermediate with the pyridine derivative under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can occur at the nitro groups (if present) using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated phenyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, the compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to interact with biological macromolecules.

Medicine

In medicinal chemistry, the compound is investigated for its potential as a therapeutic agent. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of “{[5-(3-chloro-4-methylphenyl)furan-2-yl]methyl}[2-(pyridin-2-yloxy)ethyl]amine” involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

N-{[5-(3-Chloro-4-methoxyphenyl)-2-furyl]methyl}-N-[2-(dimethylamino)ethyl]amine

  • Key Differences: Replaces the pyridin-2-yloxy group with a dimethylaminoethyl chain.
  • This substitution may reduce hydrogen-bonding capacity, affecting target interaction .

6-[2-(3-Fluoro-5-{2-[(2S)-1-methylpyrrolidin-2-yl]ethyl}phenyl)ethyl]-4-methylpyridin-2-amine

  • Key Differences : Substitutes the furan ring with a pyridine-methyl group and incorporates a fluorophenyl-pyrrolidine moiety.
  • Implications : The fluorophenyl group enhances metabolic stability, while the pyrrolidine ring may improve bioavailability through increased lipophilicity. The absence of a furan ring could reduce π-π stacking interactions in certain binding pockets .

Compounds with Halogenated Aromatic Systems

3-Chloro-N-[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridin-2-amine

  • Key Differences : Features multiple chloro, nitro, and trifluoromethyl groups on pyridine and phenyl rings.
  • However, these groups may also increase toxicity risks compared to the methyl and chloro substituents in the target compound .

4-(3-Fluorophenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine

  • Key Differences : Replaces the pyridine-ethylamine chain with a pyrimidine ring and substitutes the 3-chloro-4-methylphenyl group with a 3-fluorophenyl moiety.
  • Implications : Pyrimidine’s hydrogen-bonding capacity might improve interactions with nucleotide-binding proteins, while fluorine’s electronegativity could enhance binding specificity .

Ethylamine-Linked Heterocycles

2-[(5-Dimethylaminomethyl-2-furanyl)methyl]thiolethaneamine (Ranitidine Intermediate)

  • Key Differences: Contains a thioether linkage and dimethylaminomethyl furan instead of pyridin-2-yloxyethylamine.
  • Implications : The thioether group in ranitidine contributes to gastric acid suppression via histamine H2 receptor antagonism. The target compound’s pyridin-2-yloxy group may offer different receptor selectivity .

6-(2-{3-[3-(Dimethylamino)propyl]-5-(trifluoromethyl)phenyl}ethyl)-4-methylpyridin-2-amine

  • Key Differences: Incorporates a trifluoromethylphenyl group and dimethylaminopropyl chain.
  • Implications: The trifluoromethyl group enhances lipophilicity and metabolic resistance, while the dimethylamino group may facilitate cationic interactions in acidic environments .

Physicochemical and Pharmacokinetic Considerations

Property Target Compound N-{[5-(3-Chloro-4-methoxyphenyl)-2-furyl]methyl}-N-[2-(dimethylamino)ethyl]amine 4-(3-Fluorophenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine
Molecular Weight ~350–370 g/mol (estimated) 320.8 g/mol 269.3 g/mol
LogP Moderate (predicted) Higher (due to dimethylamino group) Lower (pyrimidine’s polarity)
Hydrogen Bond Donors 2 (amine NH and pyridine O) 1 (amine NH) 1 (pyrimidine NH)
Key Substituents Chloro, methyl, pyridin-2-yloxy Methoxy, dimethylamino Fluorophenyl, methylfuran

Q & A

Q. What are the established synthetic routes for preparing {[5-(3-chloro-4-methylphenyl)furan-2-yl]methyl}[2-(pyridin-2-yloxy)ethyl]amine?

The compound is synthesized via multi-step coupling reactions. A common approach involves:

  • Suzuki-Miyaura coupling for aryl-aryl bond formation, using Pd(II) acetate and a boronic ester derivative (e.g., 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline) under inert conditions .
  • Amide coupling for linking the furan and pyridine moieties, employing reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxo hexafluorophosphate) and N,N-diisopropyl-ethylamine in THF .
  • Purification via chromatography (hexane/acetone or dichloromethane/methanol gradients) yields the final product with ~51% efficiency in optimized cases .

Table 1: Representative Reaction Conditions

StepReagents/CatalystsSolventTemperatureYield
Suzuki CouplingPd(OAc)₂, NaHCO₃2-methyltetrahydrofuran100°C51%
Amide CouplingHATU, DIPEATHF23°CNot reported

Q. How is the compound characterized structurally and chemically?

  • Nuclear Magnetic Resonance (NMR): Used to confirm substituent positions on the furan and pyridine rings. For similar compounds, ¹H and ¹³C NMR resolve methyl, chloro, and aromatic proton environments .
  • Mass Spectrometry (MS): ESI-MS (e.g., m/z 254.1 [M+H]⁺) verifies molecular weight .
  • X-ray Crystallography: Resolves crystal packing and hydrogen-bonding patterns (e.g., intramolecular N–H⋯N bonds in pyrimidine analogs) .

Q. What are the preliminary biological activities observed for structurally related compounds?

Analogous compounds with furan-pyridine scaffolds exhibit:

  • Antimicrobial activity: Pyrimidine derivatives show efficacy against bacterial and fungal strains .
  • Antiviral potential: Fluorophenyl-pyridine derivatives inhibit RNA/DNA viruses in vitro (IC₅₀ values in µM range) .
  • Receptor modulation: Amine-containing analogs interact with neurotransmitter receptors, suggesting CNS applications .

Advanced Research Questions

Q. How can reaction efficiency be improved in the Suzuki coupling step?

Contradictory yields (e.g., 51% vs. unreported values) suggest optimization opportunities:

  • Catalyst screening: Replace Pd(OAc)₂ with Buchwald-Hartwig catalysts (e.g., XPhos Pd G3) to enhance coupling efficiency .
  • Solvent selection: Use toluene or DMF instead of 2-methyltetrahydrofuran to stabilize intermediates .
  • Temperature modulation: Gradual heating (e.g., 80°C → 100°C) may reduce side reactions .

Q. How to resolve contradictions in spectral data during structural analysis?

Discrepancies in NMR or MS data may arise from:

  • Tautomerism: Pyridine and furan moieties can exhibit resonance shifts. Use 2D NMR (COSY, NOESY) to confirm connectivity .
  • Crystal polymorphism: X-ray diffraction of multiple batches identifies conformational variations (e.g., dihedral angles between aryl rings) .

Table 2: Key Crystallographic Parameters for Analogous Compounds

CompoundDihedral Angle (°)Hydrogen BondsReference
Pyrimidine Derivative12.8 (pyrimidine-phenyl)N–H⋯N, C–H⋯O
Polymorph A5.2N–H⋯N

Q. What computational strategies predict the compound’s pharmacokinetic properties?

  • Molecular Dynamics (MD): Simulate interactions with cytochrome P450 enzymes to assess metabolic stability.
  • Density Functional Theory (DFT): Calculate electron distribution in the chloro-methylphenyl group to predict reactivity .
  • QSAR Models: Compare with pyridine-based drugs (e.g., crizotinib) to estimate logP and bioavailability .

Q. How to design structure-activity relationship (SAR) studies for this compound?

Focus on modifying:

  • Substituent positions: Replace 3-chloro-4-methylphenyl with fluorophenyl to enhance lipophilicity .
  • Amine linker: Test ethyl vs. propyl spacers to optimize receptor binding .
  • Pyridine oxygen: Replace pyridin-2-yloxy with thioether to study electronic effects .

Experimental Design:

  • Synthesize 10 analogs with systematic substitutions.
  • Test in vitro against target enzymes (e.g., kinase assays) and in cell-based models.
  • Use ANOVA to identify statistically significant SAR trends.

Methodological Challenges and Solutions

Q. Why do crystallization attempts yield polymorphic forms, and how to control this?

Polymorphism arises from flexible amine linkers and weak C–H⋯π interactions . Mitigation strategies:

  • Solvent Engineering: Use ethyl acetate/hexane mixtures to favor specific nucleation pathways.
  • Seeding: Introduce pre-formed crystals to guide uniform crystal growth .

Q. How to address low yields in amide coupling steps?

  • Reagent stoichiometry: Increase HATU/DIPEA ratio (e.g., 1.2 equiv) to drive reaction completion .
  • Microwave-assisted synthesis: Reduce reaction time from hours to minutes while improving yield .

Q. What are the best practices for evaluating biological activity in complex matrices?

  • LC-MS/MS quantification: Detect the compound in plasma or tissue with a limit of quantification (LOQ) < 1 ng/mL.
  • Microsomal stability assays: Incubate with liver microsomes to estimate hepatic clearance .
  • Target engagement assays: Use fluorescence polarization to measure binding affinity (e.g., KD < 100 nM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{[5-(3-chloro-4-methylphenyl)furan-2-yl]methyl}[2-(pyridin-2-yloxy)ethyl]amine
Reactant of Route 2
{[5-(3-chloro-4-methylphenyl)furan-2-yl]methyl}[2-(pyridin-2-yloxy)ethyl]amine

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